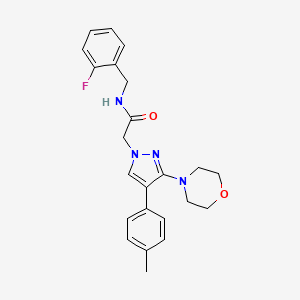

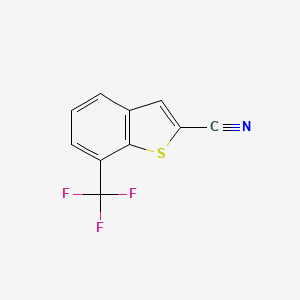

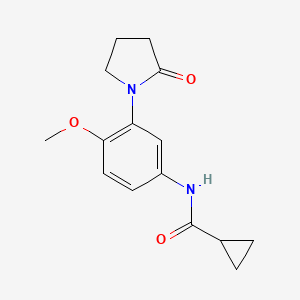

![molecular formula C20H19N5O B2395687 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile CAS No. 1170190-33-6](/img/structure/B2395687.png)

4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality . The methods of synthesis have been classified according to the starting material used . For instance, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactivity. They can participate in a variety of chemical reactions, often serving as a synthon in the development of new drugs . The specific reactions that “4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties, and due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific physical and chemical properties of “4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile” would need to be determined experimentally.科学研究应用

Antimicrobial Activity

Imidazole derivatives, such as the one , have been synthesized and evaluated for their antimicrobial activity against selected microbial species . These compounds have shown good antibacterial and antifungal activities .

Anti-inflammatory and Antitumor Activity

Imidazole derivatives have shown anti-inflammatory and antitumor activities . They have been used in the development of new drugs for these purposes .

Antidiabetic and Anti-allergic Activity

Imidazole derivatives have also shown antidiabetic and anti-allergic activities . They are being studied for their potential use in treating these conditions .

Antioxidant Activity

Imidazole derivatives have demonstrated antioxidant activity . They are being explored for their potential use in combating oxidative stress-related diseases .

Antiviral Activity

Imidazole derivatives have shown antiviral activities . They are being investigated for their potential use in treating viral infections .

Elastase Inhibition

Some imidazole derivatives have been investigated for their elastase inhibition properties . Elastase is an enzyme that breaks down elastin, a protein that gives elasticity to tissues. Inhibiting elastase can be beneficial in conditions where tissue elasticity is compromised .

DNA Binding

Imidazole derivatives have been studied for their DNA binding properties . Understanding how these compounds interact with DNA can provide insights into their potential therapeutic applications .

Fluorescent Protein Chromophores

Imidazole-4-ones, a related group of compounds, have been used in the development of fluorescent protein chromophores . These are used in a variety of research applications, including cellular imaging .

未来方向

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in medicinal chemistry .

作用机制

Target of Action

The compound, also known as 4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets, including various enzymes and receptors, due to their versatile chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of targets . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .

Result of Action

Given the broad range of targets and pathways that imidazole derivatives can affect, the effects could potentially include changes in cellular function, gene expression, and physiological responses .

属性

IUPAC Name |

4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c21-13-15-5-7-16(8-6-15)20(26)25-11-9-24(10-12-25)14-19-22-17-3-1-2-4-18(17)23-19/h1-8H,9-12,14H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWVVEIISQDFOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

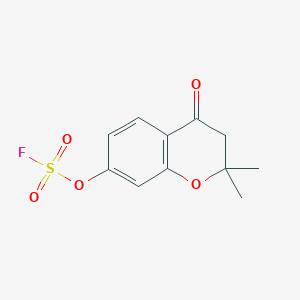

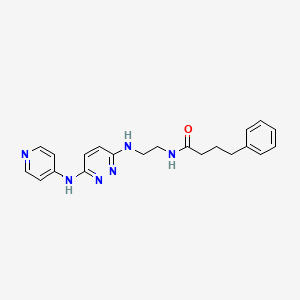

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)

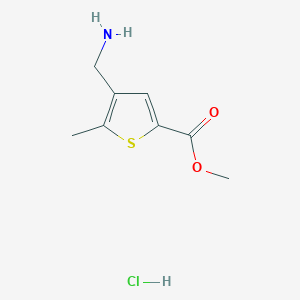

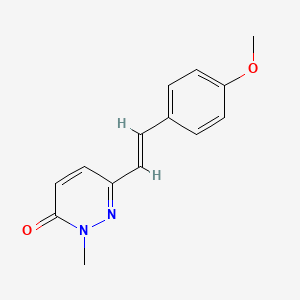

![1,6,7-trimethyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395608.png)

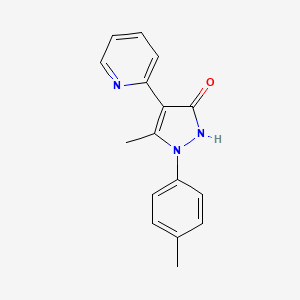

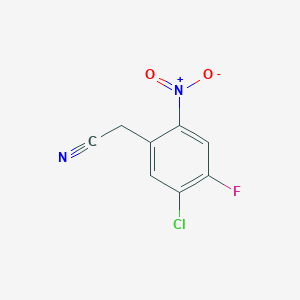

![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)

![1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2395615.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)